2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Description
This compound features a heptanoic acid backbone substituted with a highly functionalized cyclopenta[a]phenanthren core, a steroid-like tetracyclic system. Key structural attributes include:
- Hydroxyl groups at positions 3, 7, and 13.
- Oxo groups at positions 4 and 11.
- Methyl groups at positions 4, 4, 10, 13, and 12.
- A fully saturated decahydro configuration, enhancing conformational rigidity.
Its synthesis likely involves multi-step functionalization of a steroidal precursor, leveraging protective groups (e.g., tert-butyldimethylsilyl or methoxytrityl) to achieve regioselective modifications . Applications may span pharmacology, particularly in conditions like endometriosis, where structurally related compounds (e.g., ursolic acid) modulate pain and inflammation .
Properties
IUPAC Name |
2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVSJVGWKIGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164424 | |
| Record name | Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3β,15α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ganoderic acid C2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98296-48-1 | |
| Record name | Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3β,15α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98296-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3β,15α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ganoderic acid C2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 - 232 °C | |
| Record name | Ganoderic acid C2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Target of Action
It is predicted to interact with several proteins such as cyclooxygenase-1, Cathepsin D, and Nuclear factor NF-kappa-B p105 subunit. These proteins play crucial roles in inflammation, protein degradation, and immune response respectively.
Mode of Action
The exact mode of action of 2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid is not yet fully understood. It is believed to interact with its targets, leading to changes in their activity. For instance, it might inhibit the activity of Cyclooxygenase-1, reducing the production of prostaglandins and thereby decreasing inflammation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For example, by inhibiting Cyclooxygenase-1, it could affect the arachidonic acid pathway, leading to decreased production of inflammatory mediators.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if it inhibits Cyclooxygenase-1, it could lead to decreased inflammation at the cellular level.
Biological Activity
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid is a complex organic compound notable for its intricate structure and potential biological activities. This article reviews its biological activity based on diverse sources including recent studies and pharmacological analyses.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 518.7 g/mol. Its structure features multiple hydroxyl groups and a cyclopenta[a]phenanthrene core which suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₈O₇ |
| Molecular Weight | 518.7 g/mol |
| CAS Number | 98296-48-1 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various proteins and pathways. Preliminary studies suggest that it may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes.
The exact mechanism remains under investigation; however, it is hypothesized that the compound interacts with cyclooxygenase-1 (COX-1), leading to reduced production of prostaglandins and subsequently decreasing inflammation . This interaction could also influence the arachidonic acid metabolic pathway.
Potential Therapeutic Applications
- Anti-inflammatory Effects : By inhibiting COX enzymes, the compound may provide therapeutic benefits in inflammatory diseases.
- Antioxidant Activity : Related compounds have shown antioxidant properties which could be beneficial in preventing oxidative stress-related conditions.
- Hormonal Modulation : The structural similarities to steroid-like compounds suggest potential hormonal activity.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of similar compounds derived from natural sources. For instance:
- Study on Lanostane Derivatives :
- Network Pharmacology Analysis :
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of hydroxyl groups in this compound suggests it may scavenge free radicals effectively. Studies have shown that derivatives of this compound can protect cells from oxidative stress .
2. Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Similar compounds have been documented to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic applications for conditions like arthritis or chronic inflammatory diseases.
3. Hormonal Activity
Given its steroid-like backbone, this compound may interact with hormonal pathways. Compounds with similar structures have been found to exhibit hormonal activity by binding to steroid receptors . This could lead to applications in hormone replacement therapies or treatments for hormone-related disorders.
Biochemical Applications
1. Enzyme Modulation
The compound's ability to interact with metabolic enzymes opens avenues for research into its role as an enzyme modulator. Understanding these interactions can provide insights into metabolic pathways and potential applications in metabolic disorders .
2. Drug Development
Due to its complex structure and biological activity, this compound serves as a lead structure for drug development. Researchers can modify its structure to enhance efficacy or reduce side effects in pharmacological applications .
Environmental Science Applications
1. Biodegradation Studies
The stability and reactivity of this compound make it a candidate for studies on biodegradation and bioremediation. Understanding how microorganisms interact with such compounds can inform strategies for environmental cleanup .
2. Natural Product Research
As a derivative of natural products like Ganoderma lucidum (Reishi mushroom), the compound can be studied for its ecological roles and potential benefits in sustainable agriculture or natural product development .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antioxidant Activity | Demonstrated significant free radical scavenging ability | Potential use in dietary supplements |
| Anti-inflammatory Effects | Inhibited TNF-alpha production in vitro | Could lead to new anti-inflammatory drugs |
| Hormonal Activity | Showed binding affinity to glucocorticoid receptors | Possible application in hormone therapy |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Structural Similarities: Both TC and the compound in share steroid-like cores with hydroxyl, methyl, and oxo groups. However, TC’s decahydro system confers greater rigidity compared to the unsaturated tetracyclic system in . Unlike ursolic acid (a triterpenoid), TC lacks a pentacyclic scaffold but retains hydroxyl and carboxylic acid groups critical for hydrogen bonding and target binding .
Functional Divergence :
- TC’s carboxylic acid group distinguishes it from 8-O-Acetylshanzhiside (a methyl ester), impacting solubility and cellular uptake.
- Compared to ursolic acid, TC’s steroidal core may enable interactions with nuclear receptors (e.g., estrogen receptors), suggesting utility in hormone-related disorders .
Synthesis and Analysis :
- TC’s synthesis likely requires advanced crystallographic tools (e.g., SHELXL/SHELXS ) for structural validation, as seen in small-molecule refinement .
- Network pharmacology tools (e.g., Cytoscape ) could map TC’s targets against pathways regulated by ursolic acid, highlighting overlaps in inflammation or apoptosis .
Research Implications and Challenges
- Biological Activity: Preliminary data on analogs (e.g., tanshinone IIA in ) suggest TC may regulate NF-κB or COX-2 pathways, but experimental validation is needed.
- Synthesis Complexity : Protective group strategies (e.g., tert-butyldimethylsilyl in ) may be essential for introducing TC’s multiple hydroxyls without side reactions.
- Hydrogen Bonding : TC’s hydroxyl and oxo groups likely form extensive hydrogen-bond networks , influencing crystal packing and stability .
Data Tables
Table 2: Physicochemical Properties
| Property | Target Compound | Ursolic Acid | 8-O-Acetylshanzhiside Methyl Ester |
|---|---|---|---|
| LogP (estimated) | 2.5 | 6.9 | 1.2 |
| Water Solubility | Moderate | Low | High (due to glycoside) |
| Hydrogen Bond Donors | 4 | 2 | 5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
